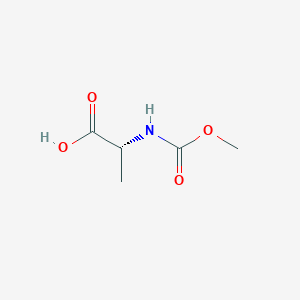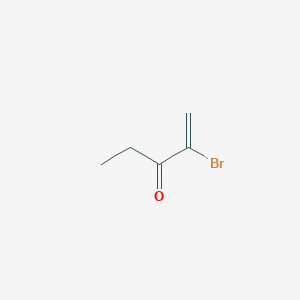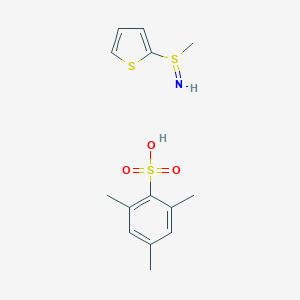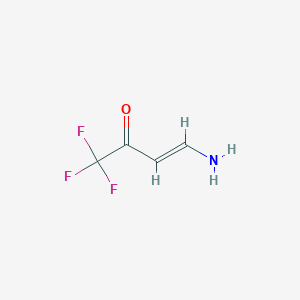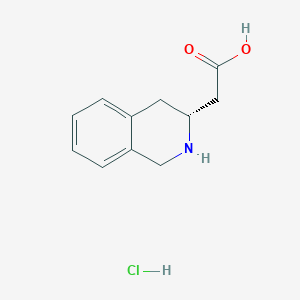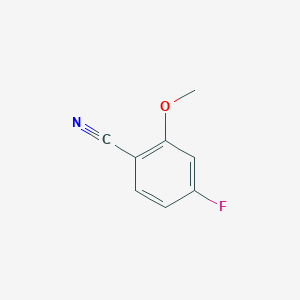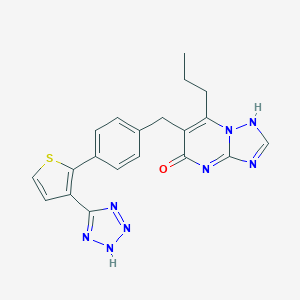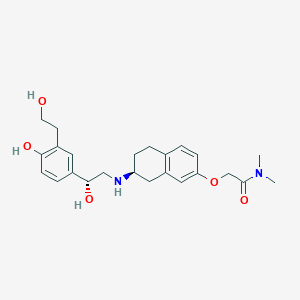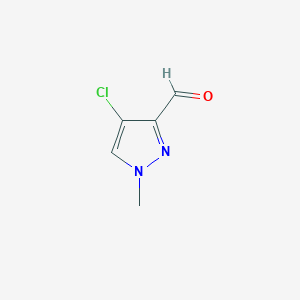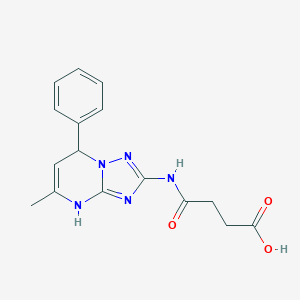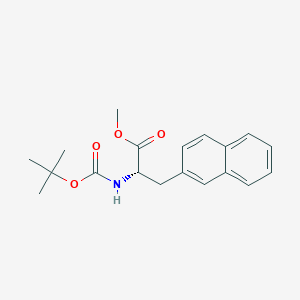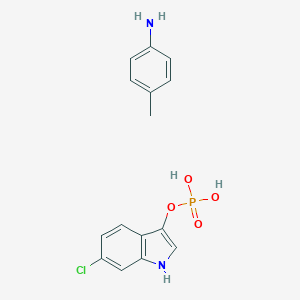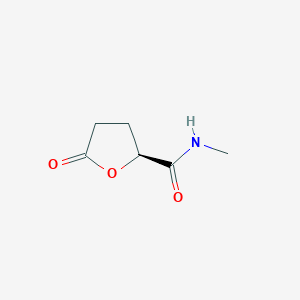
(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, also known as MOTHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of tetrahydrofuran derivatives and has a unique structure that makes it an attractive candidate for further investigation.
Mechanism Of Action
The mechanism of action of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. Studies have shown that (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide can bind to the active site of enzymes and disrupt their function, leading to a decrease in the activity of these enzymes. This, in turn, can affect various cellular processes and lead to the observed biological effects of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide.
Biochemical And Physiological Effects
(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, suggesting its potential as an anti-inflammatory agent. Additionally, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an antitumor agent. Furthermore, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been found to exhibit antiviral activity against HIV-1 and HCV, making it a potential candidate for the development of new antiviral drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reliable results. Additionally, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is readily available and can be synthesized in large quantities, making it a cost-effective option for research purposes. However, one limitation of using (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the study of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, including further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Additionally, the development of new analogs of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide with improved solubility and bioavailability could lead to the discovery of more potent and selective compounds with potential therapeutic applications. Overall, the study of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has the potential to contribute significantly to the fields of medicinal chemistry, drug discovery, and chemical biology.
Synthesis Methods
The synthesis of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide involves a multi-step process that includes the reaction of tetrahydrofuran with N-methylhydroxylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide. This method has been optimized to yield high purity and high yield of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, making it a reliable and efficient method for its production.
Scientific Research Applications
(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
166765-05-5 |
|---|---|
Product Name |
(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2S)-N-methyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C6H9NO3/c1-7-6(9)4-2-3-5(8)10-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
BUXQGDNKRZCGCI-BYPYZUCNSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCC(=O)O1 |
SMILES |
CNC(=O)C1CCC(=O)O1 |
Canonical SMILES |
CNC(=O)C1CCC(=O)O1 |
synonyms |
2-Furancarboxamide,tetrahydro-N-methyl-5-oxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



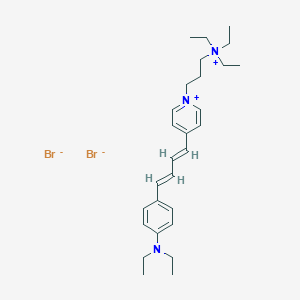
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
